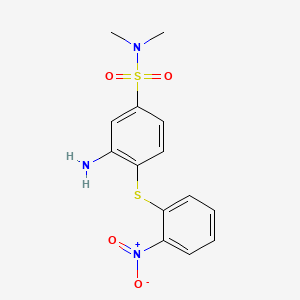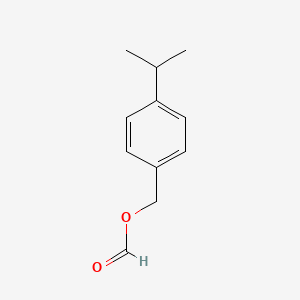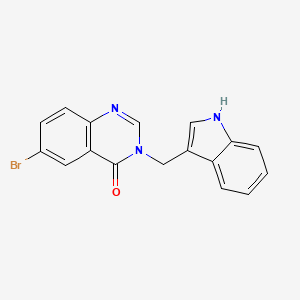
4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- is a heterocyclic compound that combines the structural features of quinazolinone and indole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- typically involves the condensation of 6-bromo-3-(1H-indol-3-ylmethyl)aniline with an appropriate quinazolinone precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2-methyl-4(3H)-quinazolinone.
Indole Derivatives: Compounds with similar indole structures, such as 3-(1H-indol-3-ylmethyl)-1H-indole.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- is unique due to the combination of quinazolinone and indole moieties in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
88514-44-7 |
|---|---|
分子式 |
C17H12BrN3O |
分子量 |
354.2 g/mol |
IUPAC 名称 |
6-bromo-3-(1H-indol-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H12BrN3O/c18-12-5-6-16-14(7-12)17(22)21(10-20-16)9-11-8-19-15-4-2-1-3-13(11)15/h1-8,10,19H,9H2 |
InChI 键 |
KPSJDFSBBHIUJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=C(C3=O)C=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



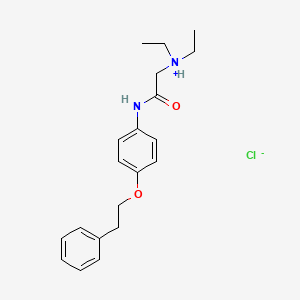
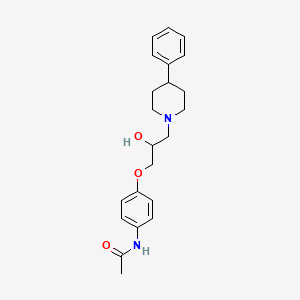
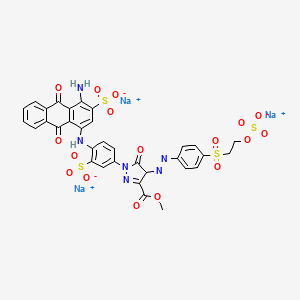

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
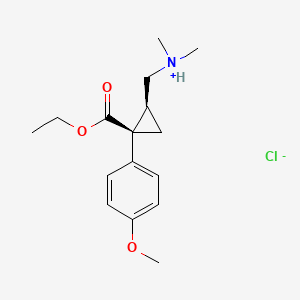
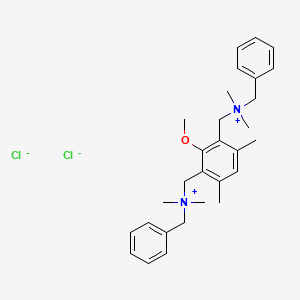
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
